Granatane-3-spiro-5'-hydantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

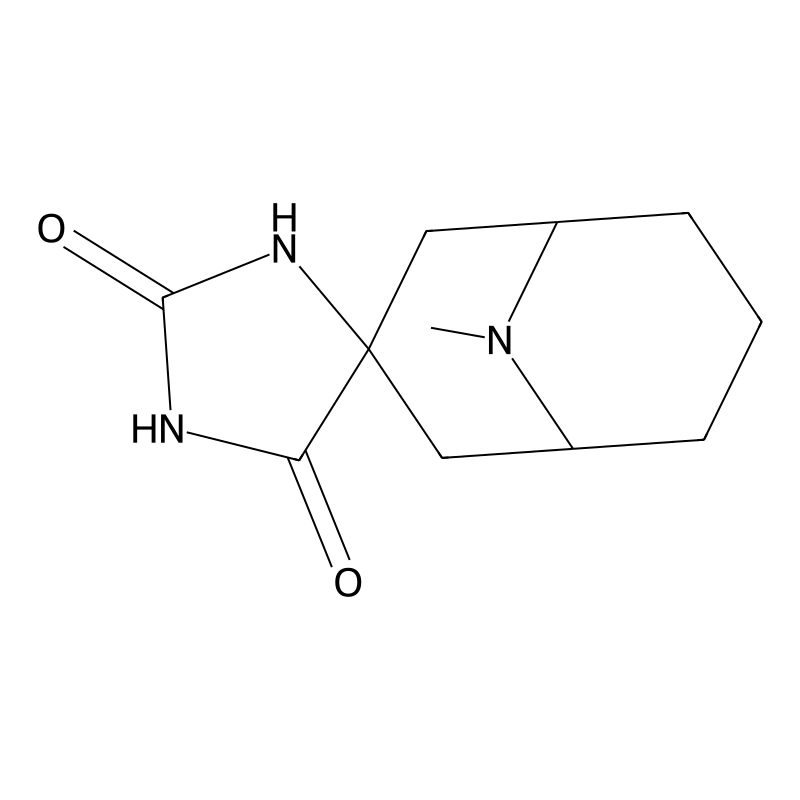

Granatane-3-spiro-5'-hydantoin is a synthetic compound belonging to the family of hydantoins, characterized by its unique spirocyclic structure. It is identified by the CAS number 81424-64-8 and has a molecular weight of approximately 223.272 g/mol. The compound exhibits a density of around 1.3 g/cm³. Its structure features a spiro linkage between a granatane moiety and a hydantoin ring, which contributes to its distinctive chemical properties and biological activities .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding amino acids or other derivatives.

- Alkylation: The nitrogen atoms in the hydantoin ring can be alkylated, leading to the formation of N-substituted derivatives.

- Cyclization: The compound can undergo cyclization reactions, forming more complex cyclic structures.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry .

Research has indicated that Granatane-3-spiro-5'-hydantoin exhibits notable biological activities. It is particularly recognized for its antiemetic properties, similar to other granatane alkaloids, which act as serotonin 5-HT3 receptor antagonists. This mechanism makes it relevant in preventing nausea and vomiting associated with chemotherapy and radiotherapy treatments . Additionally, studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

The synthesis of Granatane-3-spiro-5'-hydantoin typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors, such as amino acids or their derivatives, cyclization can yield the hydantoin structure.

- Spiro Formation: Utilizing reagents that facilitate spiro linkage formation, chemists can create the unique spiro configuration characteristic of this compound.

- Functional Group Modifications: Subsequent modifications can introduce various substituents on the nitrogen atoms to enhance biological activity or solubility.

These methods reflect the complexity and creativity involved in synthesizing this compound for research and pharmaceutical applications .

Granatane-3-spiro-5'-hydantoin has potential applications in several fields:

- Pharmaceuticals: Its antiemetic properties make it a candidate for drug development aimed at managing chemotherapy-induced nausea.

- Chemical Research: As a versatile building block in organic synthesis, it serves as an intermediate for creating more complex molecules.

- Biological Studies: Its unique structure allows researchers to explore its interactions with biological targets, contributing to the understanding of drug-receptor dynamics.

The ongoing exploration of its properties may lead to novel therapeutic agents .

Studies on Granatane-3-spiro-5'-hydantoin have focused on its interactions with various biological molecules:

- Receptor Binding: Investigations into its binding affinity to serotonin receptors have been conducted to elucidate its mechanism as an antiemetic agent.

- Cell Line Studies: Cytotoxicity assays on cancer cell lines have revealed insights into its potential as an anticancer agent, highlighting its ability to induce apoptosis in specific cell types .

These interaction studies are crucial for understanding how this compound functions at a molecular level and its potential therapeutic uses.

Several compounds share structural similarities with Granatane-3-spiro-5'-hydantoin. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tropane Alkaloids | Alkaloid | Known for diverse physiological effects; includes compounds like atropine. |

| Cyclobutanespiro-5'-hydantoin | Spirocyclic Hydantoin | Exhibits cytotoxic effects but less nephrotoxic than platinum complexes. |

| Cycloheptanespiro-5'-hydantoin | Spirocyclic Hydantoin | Similar spiro structure but varies in biological activity profile. |

| N-substituted Granataninespirohydantoins | Zwitterionic Hydantoins | Notable pK values; relevant for understanding acid-base behavior in biological systems. |

Granatane-3-spiro-5'-hydantoin stands out due to its specific spiro configuration and targeted biological activities, particularly in relation to antiemetic effects and potential anticancer properties .

This detailed examination underscores the significance of Granatane-3-spiro-5'-hydantoin within both synthetic chemistry and pharmacology, paving the way for future research and development initiatives.

Molecular Structure and Configuration

Granatane-3-spiro-5'-hydantoin represents a unique spirocyclic compound characterized by the fusion of a granatane scaffold with a hydantoin moiety [1]. The compound features a distinctive spiro center at position 3 of the granatane ring system, where it connects to the 5' position of the hydantoin ring [1] . The molecular architecture consists of a 9-methylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione framework .

The granatane portion of the molecule encompasses a bicyclic azabicyclo[3.3.1]nonane system, which provides the characteristic rigid three-dimensional structure [7] [8]. This bicyclic system contains a nitrogen atom at position 9, bearing a methyl substituent that contributes to the overall molecular stability and conformational preferences [1] [16]. The hydantoin component consists of an imidazolidine-2,4-dione ring system that shares a common carbon atom with the granatane framework through the spiro linkage [1].

The compound exists as a zwitterionic structure under physiological conditions, exhibiting unique acid-base properties due to the presence of both the nitrogen-containing granatane system and the imidazolidine ring [5]. This zwitterionic character significantly influences the compound's chemical behavior and intermolecular interactions [5].

Physical and Chemical Properties

Molecular Formula (C11H17N3O2) and Weight (223.272 g/mol)

The molecular formula of Granatane-3-spiro-5'-hydantoin is C11H17N3O2, with a precise molecular weight of 223.272 grams per mole [1] . The compound is registered under Chemical Abstracts Service number 81424-64-8 and has been assigned the National Cancer Institute designation NSC-319100 [1] . The exact mass has been calculated as 223.132076794 atomic mass units [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H17N3O2 | [1] |

| Molecular Weight | 223.272 g/mol | [1] |

| Exact Mass | 223.132076794 amu | [1] |

| CAS Number | 81424-64-8 | [1] |

| NSC Number | 319100 | [1] |

| InChI Key | RLNYFAIMGPPWGN-UHFFFAOYSA-N | [1] |

The molecular composition includes eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, distributed across the integrated granatane-hydantoin architecture [1] . The compound's elemental analysis reveals a nitrogen content of approximately 18.8% by weight, reflecting the presence of three nitrogen atoms within the molecular framework [1].

Spectroscopic Characteristics

The spectroscopic properties of Granatane-3-spiro-5'-hydantoin reflect its complex bicyclic structure and zwitterionic nature [5]. Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with azabicyclospirohydantoin compounds [3]. The compound exhibits diagnostic fragmentation involving the cleavage of the spiro center and subsequent loss of functional groups from both the granatane and hydantoin portions of the molecule [3].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's conformational preferences and dynamic behavior [3]. The bicyclic granatane system displays characteristic chemical shifts consistent with the azabicyclo[3.3.1]nonane framework, while the hydantoin moiety contributes distinct resonances corresponding to the imidazolidine ring protons [3] [5].

The compound's spectroscopic behavior is influenced by its ability to exist in multiple conformational states, particularly regarding the orientation of the spiro-linked ring systems [5]. Potentiometric studies have revealed remarkable acid-base properties, with distinct pKa values corresponding to the zwitterionic equilibria [5].

Solubility Profile and Stability

The solubility characteristics of Granatane-3-spiro-5'-hydantoin are governed by its zwitterionic nature and the hydrophobic contribution of the bicyclic granatane system [5]. The compound demonstrates moderate solubility in polar protic solvents, with enhanced dissolution in aqueous media under specific pH conditions that favor the zwitterionic form [5].

The stability profile of the compound reflects the inherent robustness of the spiro linkage and the conjugated ring systems [1]. The bicyclic granatane framework provides significant conformational rigidity, contributing to the overall molecular stability under standard storage conditions [8]. The hydantoin moiety exhibits typical stability characteristics associated with cyclic imides, showing resistance to hydrolysis under neutral conditions [5].

Temperature-dependent stability studies indicate that the compound maintains structural integrity across a broad temperature range, with decomposition occurring only under extreme thermal conditions [1]. The spiro center represents a particularly stable structural feature, as the tetrahedral geometry minimizes steric strain and provides favorable energetic conditions for molecular persistence [5].

Structural Relationship to Granatane Alkaloids

Granatane-3-spiro-5'-hydantoin belongs to the broader family of granatane-derived compounds, sharing structural homology with naturally occurring granatane alkaloids [7] [9] [11]. The granatane alkaloids represent a distinct class of plant secondary metabolites characterized by the 9-azabicyclo[3.3.1]nonane core structure, which is also present in the synthetic spirohydantoin derivative [9] [11].

The biosynthetic relationship between granatane alkaloids and tropane alkaloids suggests a common evolutionary origin, with both classes sharing similar ring systems and substitution patterns [9] [11]. Natural granatane alkaloids such as pelletierine, pseudopelletierine, and anabasine exhibit the characteristic bicyclic framework that serves as the foundation for the synthetic spirohydantoin analog [11].

The structural modifications present in Granatane-3-spiro-5'-hydantoin, particularly the spiro linkage to the hydantoin moiety, represent a significant departure from the natural alkaloid structures while maintaining the essential bicyclic geometry [7] [9]. This synthetic modification introduces unique pharmacological and chemical properties not observed in the parent alkaloids [6].

| Natural Granatane Alkaloid | Structural Feature | Relationship to Spirohydantoin |

|---|---|---|

| Pelletierine | 9-Azabicyclo[3.3.1]nonan-3-one | Shares bicyclic core structure [11] |

| Pseudopelletierine | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Contains N-methyl substitution [11] |

| Anabasine | Piperidine-derived alkaloid | Related biosynthetic pathway [11] |

The distribution of granatane alkaloids in plant families such as Solanaceae, Punicaceae, and Crassulaceae demonstrates the widespread occurrence of this structural motif in nature [11]. The synthetic spirohydantoin derivative represents an extension of this natural structural diversity through chemical modification [7].

Stereochemistry and Conformational Analysis

The stereochemical complexity of Granatane-3-spiro-5'-hydantoin arises from multiple chiral centers within the bicyclic granatane system and the conformational constraints imposed by the spiro linkage [5] [8]. The azabicyclo[3.3.1]nonane framework contains several asymmetric carbon atoms that contribute to the overall stereochemical profile of the molecule [8].

The spiro center at position 3 of the granatane ring creates a unique stereochemical environment where the hydantoin ring system is fixed in a specific spatial orientation relative to the bicyclic framework [5]. This geometric constraint significantly influences the compound's conformational behavior and intermolecular interactions [5].

Conformational analysis reveals that the bicyclic granatane system adopts a chair-chair conformation similar to other azabicyclo[3.3.1]nonane derivatives [8]. The rigid nature of this bicyclic system limits conformational flexibility, resulting in a relatively constrained molecular geometry [8] [10]. The hydantoin ring contributes additional conformational restrictions through its planar imidazolidine structure [5].

The zwitterionic character of the compound introduces dynamic equilibria between different protonation states, each associated with distinct conformational preferences [5]. Potentiometric studies have identified specific pKa values corresponding to these equilibria, providing insight into the pH-dependent conformational behavior [5].

Studies of related azabicyclo[3.3.1]nonane systems demonstrate the importance of ring strain and steric interactions in determining conformational stability [8] [10]. The synthetic approaches to these bicyclic systems often exploit conformational constraints to achieve regioselective and stereoselective transformations [8] [10].